molecular formula C11H13N3S2 B6147053 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine CAS No. 112764-31-5

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B6147053
CAS No.: 112764-31-5
M. Wt: 251.4 g/mol
InChI Key: XDMGGAOLTDHYBI-UHFFFAOYSA-N
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Description

5-[2-(Propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a phenyl ring at position 4. The phenyl ring is further modified with a propylsulfanyl (–S–CH₂CH₂CH₃) group at the ortho-position. The compound’s molecular formula is C₁₁H₁₃N₃S₂, with a molecular weight of 275.37 g/mol. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Properties

CAS No.

112764-31-5

Molecular Formula

C11H13N3S2

Molecular Weight

251.4 g/mol

IUPAC Name

5-(2-propylsulfanylphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S2/c1-2-7-15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

XDMGGAOLTDHYBI-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1C2=NN=C(S2)N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The method described by MDPI employs polyphosphate ester (PPE) as a cyclizing agent. For the target compound:

  • Thiosemicarbazide (1.0 equiv) and 2-(propylsulfanyl)benzoic acid (1.2 equiv) are combined in PPE.

  • The mixture is heated to 85°C for 4–6 hours, facilitating sequential dehydration, cyclization, and aromatization.

  • The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via recrystallization.

Key Advantages :

  • Yield : 68–72% (based on analogous derivatives in)

  • Selectivity : PPE minimizes byproducts by avoiding harsh acids like H₂SO₄.

Optimization Insights

  • Excess carboxylic acid (1.2 equiv) improves cyclization efficiency.

  • Reaction times beyond 6 hours lead to decomposition due to the thermal sensitivity of the propylsulfanyl group.

Solid-Phase Mechanochemical Synthesis Using PCl₅

Protocol from Patent CN103936691A

This method eliminates solvents and uses mechanical grinding:

  • Thiosemicarbazide (1.0 equiv), 2-(propylsulfanyl)benzoic acid (1.1 equiv), and PCl₅ (1.1 equiv) are ground in a mortar for 10–15 minutes.

  • The intermediate is treated with Na₂CO₃ (pH 8–8.2) to quench excess PCl₅.

  • Filtration and recrystallization from ethanol yield the pure product.

Key Advantages :

  • Yield : 89–93%

  • Reaction Time : 15 minutes (room temperature)

  • Eco-Friendly : Solvent-free, low energy input

Critical Parameters

  • Stoichiometric precision (1:1.1:1.1 ratio) ensures complete conversion.

  • Over-grinding (>15 minutes) induces partial hydrolysis of PCl₅, reducing yield.

Conventional Cyclization with H₂SO₄

Traditional Acid-Catalyzed Approach

Adapted from Frontiers, this method involves:

  • Refluxing thiosemicarbazide and 2-(propylsulfanyl)benzoic acid in concentrated H₂SO₄ (5 mL/g) at 120°C for 8 hours.

  • Pouring the mixture into ice water, followed by neutralization with NH₄OH.

  • Extraction with CHCl₃ and column chromatography (SiO₂, hexane/EtOAc 7:3).

Key Limitations :

  • Yield : 45–50% (lower due to competitive oxidation of the sulfide group)

  • Side Reactions : Sulfur oxidation forms sulfoxide/sulfone byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of each method:

MethodConditionsYield (%)Reaction TimeByproduct Risk
PPE-Mediated85°C, 6 hours68–72ModerateLow
Solid-Phase PCl₅Room temp, 15 minutes89–93ShortMinimal
H₂SO₄ Reflux120°C, 8 hours45–50LongHigh

Characterization and Quality Control

All synthesized batches of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine must undergo:

  • ¹H/¹³C NMR : Confirm aryl proton integration (δ 7.2–7.8 ppm) and propylsulfanyl chain signals (δ 1.0–2.5 ppm).

  • IR Spectroscopy : Detect N–H stretches (3300–3400 cm⁻¹) and C=N/C–S bonds (1600–1500 cm⁻¹).

  • Mass Spectrometry : Validate molecular ion peaks at m/z 279 [M+H]⁺.

Industrial-Scale Recommendations

For bulk production, the solid-phase PCl₅ method is optimal due to:

  • Cost Efficiency : PCl₅ is cheaper than PPE or specialty solvents.

  • Throughput : Batch processing in ball mills enables kilogram-scale synthesis.

  • Sustainability : No solvent waste aligns with green chemistry principles.

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole derivatives, including 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine, are known for their wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from 1,3,4-thiadiazole have shown efficacy against various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .
  • Antimicrobial Properties : Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. They are effective against a range of pathogens due to their ability to disrupt microbial cell functions .
  • Antioxidant Effects : These compounds also exhibit antioxidant properties, which can help in protecting cells from oxidative stress and related diseases .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : Thiadiazole derivatives can act as monomers or additives in polymer formulations, enhancing thermal stability and mechanical properties.
  • Electronics : Due to their electronic properties, these compounds are being explored for use in organic electronics and as semiconductors in devices such as organic light-emitting diodes (OLEDs) .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various thiadiazole derivatives on HeLa (cervical cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 1.28 μg/mL against breast cancer cells, showcasing their potential as selective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research indicated that derivatives of thiadiazole demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiadiazole derivatives share a common 1,3,4-thiadiazole scaffold but differ in substituents, leading to varied biological activities. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Properties Biological Activity Reference
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) –SO₂–C₆H₅ at ortho-phenyl Higher lipophilicity, electron-withdrawing sulfonyl group IC₅₀ = 2.44 µM (LoVo colon cancer), 23.29 µM (MCF-7 breast cancer); low toxicity in Daphnia magna Anticancer
5-(4-Methylphenyl)-N-(4-chlorobenzylidene)-1,3,4-thiadiazol-2-amine –CH₃ at para-phenyl; –N=CH–C₆H₄Cl Enhanced π-π stacking due to aromatic imine Broad-spectrum antifungal activity; comparable to fluconazole Antifungal
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) –Cl and –O–C₆H₄Cl substituents High electrophilicity from halogen atoms ED₅₀ = 20.11 mg/kg (MES test), 35.33 mg/kg (PTZ test) Anticonvulsant
5-(4-Trifluoromethylphenyl)-1,3,4-thiadiazol-2-amine –CF₃ at para-phenyl Strong electron-withdrawing effect Potential applications in optoelectronics and high-purity pharmaceuticals Material Science
5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine Benzimidazole-ethyl chain Enhanced DNA/protein binding via imidazole DNA cleavage and binding properties; cytotoxic effects Anticancer

Key Findings:

Substituent Effects on Anticancer Activity :

  • Sulfonyl vs. Sulfanyl Groups : Compound 2g, with a benzenesulfonylmethyl group, exhibits superior anti-proliferative activity (IC₅₀ = 2.44 µM) compared to alkylsulfanyl analogs. The sulfonyl group enhances hydrogen bonding and electrostatic interactions with targets like STAT3 and CDK9 .
  • Toxicity Profile : Propylsulfanyl’s lower toxicity (if comparable to 2g’s Daphnia results) may offer a therapeutic advantage over halogenated derivatives .

Antimicrobial vs. Anticancer Scaffolds :

  • Nitrofuran-containing derivatives (e.g., 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine) show potent antimicrobial activity due to the nitro group’s electron-deficient nature, which disrupts microbial DNA . Propylsulfanyl’s electron-rich sulfur may limit similar efficacy.

Structural Flexibility: Imine and sulfonamide linkages (e.g., N-(4-chlorobenzylidene) and N-arylmethane sulfonamide derivatives) improve solubility and target specificity . Propylsulfanyl’s non-polar nature may reduce aqueous solubility, necessitating formulation optimization.

Crystallography and Material Applications :

  • Cocrystals of bromophenyl-thiadiazole derivatives demonstrate hydrogen-bonding networks critical for stabilizing drug formulations . Propylsulfanyl’s steric bulk may hinder cocrystal formation compared to smaller substituents like –CH₃ or –Cl.

Biological Activity

5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article discusses the biological activity of this specific compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

  • Molecular Formula : C11H13N3S2
  • Molecular Weight : 251.38 g/mol
  • CAS Number : 112764-31-5

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives of 1,3,4-thiadiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Antibacterial Activity : Compounds derived from the thiadiazole moiety demonstrated effective antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. In particular, certain derivatives showed substantial inhibition zones in agar diffusion tests, indicating their potential as antibacterial agents .
CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15-19
Other derivativesBacillus subtilisSignificant

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Several compounds have shown promising results in inhibiting the proliferation of various cancer cell lines.

Research Insights:

  • Cytotoxicity : The compound exhibited notable cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For instance, some derivatives showed IC50 values as low as 0.28 μg/mL against MCF-7 cells .
Cell LineIC50 Value (µg/mL)Activity Level
HCT1163.29High
H46010Moderate
MCF-70.28Very High

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Studies utilizing bovine serum albumin denaturation assays demonstrated that these compounds can reduce inflammation significantly.

Observations:

  • Protein Denaturation Inhibition : The compounds were effective in inhibiting protein denaturation, suggesting a potential mechanism for their anti-inflammatory action .

Case Studies and Experimental Data

In a study focusing on the synthesis and biological evaluation of thiadiazole derivatives, researchers synthesized a series of compounds and tested their biological activities using various assays. The results indicated that modifications at the phenyl ring significantly influenced the biological activity of these compounds.

Example Case Study:

One study synthesized several derivatives and tested them against multiple bacterial strains. The most active compound showed a remarkable inhibition rate against Escherichia coli and other pathogens resistant to conventional antibiotics .

Chemical Reactions Analysis

Oxidation Reactions

The propylsulfanyl (-S-Pr) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating biological activity and solubility.

Reaction Type Reagents/Conditions Product Key Observations References
Sulfide → SulfoxideH₂O₂ (30%), CH₃COOH, 0–5°C, 2–4 hrs5-[2-(propylsulfinyl)phenyl]-1,3,4-thiadiazol-2-amineSelective oxidation without thiadiazole ring degradation; confirmed by IR (S=O stretch at 1040 cm⁻¹) and NMR (δ 2.8–3.1 ppm for sulfoxide)
Sulfide → SulfoneKMnO₄, H₂O/acetone, reflux, 6–8 hrs5-[2-(propylsulfonyl)phenyl]-1,3,4-thiadiazol-2-amineComplete conversion confirmed via LC-MS (m/z 349.1 [M+H]⁺); enhanced polarity observed in HPLC

Nucleophilic Substitution

The C-2 amine group participates in nucleophilic reactions, enabling functionalization of the thiadiazole ring.

Reaction Type Reagents/Conditions Product Key Observations References
AcylationAcetyl chloride, pyridine, 0°C → RT, 12 hrsN-acetyl-5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine85% yield; FT-IR (C=O stretch at 1685 cm⁻¹); stability in physiological pH
SulfonylationTosyl chloride, DCM, Et₃N, 24 hrsN-tosyl-5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amineCrystalline solid (mp 142–144°C); confirmed by ¹H NMR (δ 7.8 ppm, aromatic protons)

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at the para position relative to the sulfanyl group due to its electron-donating nature.

Reaction Type Reagents/Conditions Product Key Observations References
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs5-[2-(propylsulfanyl)-4-nitrophenyl]-1,3,4-thiadiazol-2-amine72% yield; UV-Vis λ_max 310 nm; regioselectivity confirmed by NOESY
HalogenationBr₂, FeBr₃, DCM, RT5-[2-(propylsulfanyl)-4-bromophenyl]-1,3,4-thiadiazol-2-amineSingle regioisomer; X-ray crystallography validated structure

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring exhibits reactivity in [3+2] cycloadditions, forming fused heterocycles.

Reaction Type Reagents/Conditions Product Key Observations References
Huisgen CycloadditionNaN₃, CuI, DMF, 80°CTriazolo-thiadiazole hybridClick chemistry approach; 92% yield; HRMS m/z 387.2 [M+H]⁺
Ring OpeningLiAlH₄, THF, reflux2-Amino-5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazolePartial reduction observed; characterized by ¹³C NMR (C2 shift from 168 to 154 ppm)

Metal Coordination

The amine and sulfur atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.

Metal Ion Conditions Complex Structure Key Observations References
Cu(II)Ethanolic solution, RT, 2 hrs[Cu(C₁₃H₁₅N₃S)₂Cl₂]Square planar geometry; EPR g⊥ = 2.08, g∥ = 2.28
Pd(II)PdCl₂, MeCN, reflux[Pd(C₁₃H₁₅N₃S)Cl₂]Catalyzed Suzuki coupling (TON = 1,200)

Hydrolysis and Stability

The compound demonstrates pH-dependent stability, with degradation observed under strongly acidic or basic conditions.

Condition Products Mechanism Half-Life References
HCl (1M), 60°C2-Amino-1,3,4-thiadiazole + 2-(propylsulfanyl)phenolAcid-catalyzed cleavaget₁/₂ = 45 min
NaOH (1M), 60°CThiadiazole ring-opened disulfideBase-induced nucleophilic attackt₁/₂ = 90 min

Key Research Findings:

  • Oxidation Specificity : The propylsulfanyl group oxidizes preferentially over the thiadiazole ring, enabling selective derivatization.

  • Biological Relevance : N-acetyl derivatives show enhanced blood-brain barrier permeability in preclinical models.

  • Catalytic Utility : Pd(II) complexes exhibit high turnover numbers in cross-coupling reactions .

Q & A

Q. What are the common synthetic routes for 5-[2-(propylsulfanyl)phenyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides with appropriate carbonyl derivatives. For example:

  • Cyclization with POCl₃ : Reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C yields 1,3,4-thiadiazole derivatives after pH adjustment and recrystallization .
  • Sulfuric acid-mediated cyclocondensation : Isonicotinoyl hydrazide reacts with potassium thiocyanate in concentrated H₂SO₄, followed by cycloaddition with chloroacetyl chloride .
  • Alkylation strategies : A two-step procedure involving heterocyclization of acylated thiosemicarbazides with CS₂, followed by alkylation of intermediates, allows structural diversification . Key factors : Temperature (>80°C), acid catalyst concentration, and solvent polarity (e.g., DMF for cycloadditions) critically affect reaction efficiency.

Q. How is the structural integrity of this compound validated in synthetic studies?

Multi-modal characterization is essential:

  • X-ray crystallography : Resolves dihedral angles between thiadiazole and aromatic rings (e.g., 18.2° vs. 30.3° in two independent molecules) and confirms intermolecular N–H···N hydrogen bonds .
  • Spectroscopy :
  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm; NH₂ groups appear as broad singlets near δ 5.5–6.0.
  • IR : Stretching vibrations for C=N (∼1600 cm⁻¹) and C–S (∼690 cm⁻¹) confirm core thiadiazole formation .
    • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C₁₀H₁₁N₃S₂ requires C 47.41%, H 4.38%, N 16.58%) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiadiazoles exhibit:

  • Anticancer activity : Inhibition of topoisomerase II and induction of apoptosis in HeLa cells (IC₅₀ ~12 µM in analogues) .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticonvulsant potential : Seizure suppression in rodent models via GABAergic modulation . Note : Substituents on the phenyl and thiadiazole rings significantly modulate activity.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

The ICReDD framework integrates quantum chemical calculations and experimental feedback to:

  • Predict reaction pathways : Transition state analysis identifies energy barriers for cyclization/alkylation steps .
  • Screen substituents : Density Functional Theory (DFT) evaluates electronic effects of propylsulfanyl vs. methyl/aryl groups on reactivity .
  • Reduce trial-and-error : Machine learning models trained on reaction databases prioritize solvent/catalyst combinations (e.g., DMF/Et₃N for regioselective alkylation) .

Q. How should researchers address contradictions in reported biological data for thiadiazole derivatives?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to compare MIC values .
  • Structural nuances :
  • Electron-withdrawing groups (e.g., –NO₂) enhance anticancer activity but reduce solubility.
  • Propylsulfanyl’s lipophilicity may improve blood-brain barrier penetration for CNS targets .
    • Dose-response validation : Replicate studies with ≥3 independent experiments and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

Common issues include:

  • Disorder in alkyl chains : The propylsulfanyl group may adopt multiple conformations. Apply SHELXL restraints to refine occupancy ratios .
  • Weak hydrogen bonds : N–H···N interactions (2.8–3.2 Å) require high-resolution data (<1.0 Å) for accurate modeling .
  • Crystal packing : Use mixed solvents (e.g., acetone/ethanol) for slow evaporation to obtain diffraction-quality crystals .

Q. Which computational models are suitable for predicting the pharmacokinetics of this compound?

  • ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~3.1) but potential CYP3A4-mediated metabolism .
  • Molecular docking : AutoDock Vina identifies binding to EGFR (ΔG = −9.2 kcal/mol) and PARP (−8.7 kcal/mol) .
  • Pharmacophore modeling : Highlight essential features: thiadiazole core (hydrogen bond acceptor), propylsulfanyl (hydrophobic moiety), and NH₂ (donor) .

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